![molecular formula C7H7N3OS B572896 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1232815-50-7](/img/structure/B572896.png)

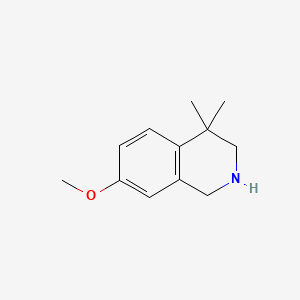

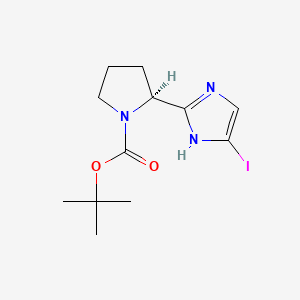

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Overview

Description

“2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” is a chemical compound that falls under the category of pyrrolo[2,1-f][1,2,4]triazin-4-ones . These compounds are known for their biological activity and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . This process is considered more facile and practical than previously reported procedures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones include the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .Scientific Research Applications

Tankyrase Inhibition

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have demonstrated activity as tankyrase inhibitors . Tankyrase enzymes play essential roles in cellular processes such as telomere maintenance and Wnt signaling. Inhibition of tankyrase can have implications in cancer therapy and other diseases.

Stearoyl CoA Desaturase Inhibition

These compounds also act as stearoyl CoA desaturase inhibitors . Stearoyl CoA desaturase is involved in lipid metabolism, and its inhibition may impact lipid homeostasis and related diseases.

Eg5 Inhibition

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones exhibit Eg5 inhibitory activity . Eg5 is a kinesin motor protein essential for cell division. Targeting Eg5 could lead to novel anticancer strategies.

Melanin-Concentrating Hormone Receptor (MCH)-R1 Antagonism

These compounds act as MCH-R1 antagonists . MCH-R1 is involved in appetite regulation and energy balance. Modulating this receptor may have implications for obesity and related metabolic disorders.

CRF1 Receptor Antagonism

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones are CRF1 receptor antagonists . The CRF1 receptor is associated with stress responses and anxiety. Antagonists may have potential in treating anxiety disorders.

Phosphoinositide 3-Kinase (PI3K) Inhibition

Patent applications have described pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones as PI3K inhibitors . PI3K is a key enzyme in cell signaling pathways, and its dysregulation is implicated in cancer and other diseases.

These bioactive pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones serve as crucial intermediates for synthesizing pyrrolo[2,1-f][1,2,4]triazines, which exhibit outstanding biological activities . Researchers continue to explore innovative synthetic approaches to harness their potential . If you need further details or have additional questions, feel free to ask! 😊

Safety And Hazards

properties

IUPAC Name |

2-methylsulfanyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-12-7-8-6(11)5-3-2-4-10(5)9-7/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQWUZRBCRGRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725734 | |

| Record name | 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | |

CAS RN |

1232815-50-7 | |

| Record name | 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232815-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)

![1-Benzyl-1-azaspiro[3.3]heptane](/img/structure/B572819.png)

![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)